Direct Structure-Activity Relationship (SAR) Comparison: AM103 vs. AM803 Building Blocks
The target compound serves as the direct synthetic precursor for the pyridin-2-ylmethoxy substituent in AM103, a FLAP inhibitor with a biochemical IC₅₀ of 4.2 nM [1]. In a direct comparative study, the evolution from AM103 to the clinical candidate AM803 involved replacing the 5-(pyridin-2-ylmethoxy) group (derived from the target compound) with a 5-(5-methylpyridin-2-ylmethoxy) group, resulting in a FLAP binding potency of 2.9 nM [2]. This quantifies the specific contribution of the target building block to the target engagement profile. While the methylated analog (AM803) ultimately showed improved oral pharmacokinetics, the unsubstituted pyridin-2-ylmethoxy group (AM103) was critical for establishing the initial potent SAR and served as the benchmark for subsequent optimization [3].
| Evidence Dimension | FLAP Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 4.2 nM (as AM103, derived from 2-bromo-5-(pyridin-2-ylmethoxy)pyridine) |
| Comparator Or Baseline | 2.9 nM (as AM803/GSK2190915, derived from 2-bromo-5-(5-methylpyridin-2-ylmethoxy)pyridine) |
| Quantified Difference | 1.4-fold higher potency for the comparator, indicating the 5-methyl substitution improves binding by ~31% |
| Conditions | In vitro FLAP binding assay using recombinant protein |
Why This Matters
This comparison demonstrates that the unsubstituted pyridin-2-ylmethoxy building block is essential for establishing the foundational SAR of this chemotype, and its procurement enables the synthesis of the benchmark inhibitor AM103 for use as a reference standard in FLAP inhibitor programs.
- [1] Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042–1050. View Source
- [2] TargetMol. (n.d.). Fiboflapon (GSK2190915) Datasheet: FLAP Binding IC₅₀ = 2.9 nM. View Source
- [3] Stock, N. S., et al. (2010). 5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: Development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803). Bioorganic & Medicinal Chemistry Letters, 20(1), 213–217. View Source
